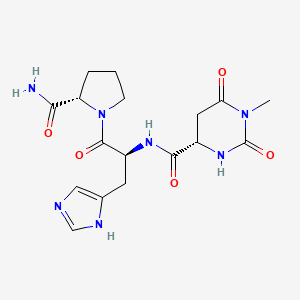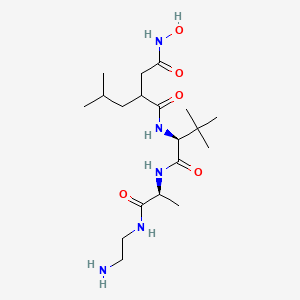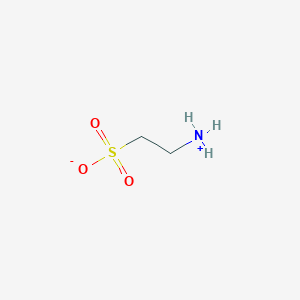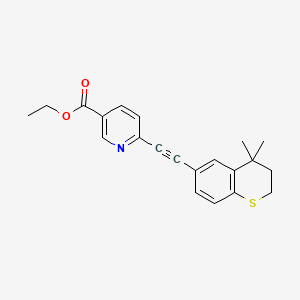
Telomicina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antibiotic 128 is a nonribosomal cyclic depsipeptide antibiotic discovered in the late 1950s. It has garnered attention due to its unique lytic mode of action, which is based on a specific interaction with the bacterial dimeric phospholipid cardiolipin . This compound has shown significant potential in combating Gram-positive bacteria, including multidrug-resistant pathogens .
Aplicaciones Científicas De Investigación
Antibiotic 128 has a wide range of scientific research applications:
Mecanismo De Acción
Target of Action
Telomycin, a nonribosomal cyclic depsipeptide antibiotic discovered in the late 1950s , has been shown to interact specifically with the bacterial dimeric phospholipid cardiolipin . Cardiolipin is a key component of bacterial cell membranes, playing a crucial role in maintaining the structural and functional integrity of the membrane .
Mode of Action
Telomycin displays a unique lytic mode of action based on its specific interaction with cardiolipin . This interaction disrupts the bacterial cell membrane, leading to cell lysis . The exact molecular details of this interaction and the subsequent membrane disruption are still under investigation.
Biochemical Pathways
The biosynthesis of Telomycin involves a complex pathway, including nonribosomal peptide synthetases (NRPSs), regulators, transporters, and tailoring enzymes . The biosynthetic gene cluster spans approximately 80.5 kb and consists of 34 genes . The biosynthesis involves the condensation of amino acids into a cyclic depsipeptide structure .
Result of Action
The primary result of Telomycin’s action is the lysis of bacterial cells . By disrupting the integrity of the bacterial cell membrane through its interaction with cardiolipin, Telomycin causes the cell to rupture, leading to cell death .
Análisis Bioquímico
Biochemical Properties
Telomycin interacts with the bacterial dimeric phospholipid cardiolipin . This interaction is crucial for its unique lytic mode of action
Cellular Effects
Telomycin has a unique lytic mode of action, which means it causes the lysis or destruction of cells . It achieves this by interacting with the bacterial dimeric phospholipid cardiolipin . This interaction disrupts the cell membrane, leading to cell lysis .
Molecular Mechanism
The molecular mechanism of Telomycin involves a specific interaction with the bacterial dimeric phospholipid cardiolipin . This interaction disrupts the cell membrane, leading to cell lysis
Métodos De Preparación
Antibiotic 128 is produced by certain strains of Streptomyces, such as Streptomyces canus . The biosynthesis of telomycin involves nonribosomal peptide synthetases, which are responsible for the assembly of its complex structure. The synthetic route includes the condensation of various amino acids and hydroxylated amino acids, followed by cyclization to form the depsipeptide ring . Industrial production methods typically involve fermentation processes using optimized strains of Streptomyces, followed by extraction and purification of the compound .
Análisis De Reacciones Químicas
Antibiotic 128 undergoes several types of chemical reactions, including:
Oxidation: Antibiotic 128 can be oxidized to form various derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can modify the functional groups within telomycin, potentially altering its antibacterial properties.
Substitution: Substitution reactions can introduce new functional groups into the telomycin molecule, leading to the formation of novel analogues.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of telomycin with modified biological activities .
Comparación Con Compuestos Similares
Antibiotic 128 is unique among cyclic depsipeptide antibiotics due to its specific interaction with cardiolipin. Similar compounds include:
Antibiotic LL-AO341β1: An analogue of telomycin produced by Streptomyces canidus, sharing certain structural features with telomycin.
Antibiotic 128’s uniqueness lies in its specific mode of action and its potent activity against multidrug-resistant pathogens, making it a valuable compound in the fight against antibiotic resistance .
Propiedades
Número CAS |
19246-24-3 |
|---|---|
Fórmula molecular |
C59H77N13O19 |
Peso molecular |
1272.3 g/mol |
Nombre IUPAC |
(2S)-2-amino-4-[[(2S)-1-[[(6S,9Z,12S,13S,21S,24S,27S,28R,31S,32R)-13,32-dihydroxy-24-[(1S)-1-hydroxyethyl]-3-[(1S)-1-hydroxy-2-methylpropyl]-6-[1-(1H-indol-3-yl)ethyl]-9-(1H-indol-3-ylmethylidene)-21,28-dimethyl-2,5,8,11,17,20,23,26,30-nonaoxo-29-oxa-1,4,7,10,16,19,22,25-octazatricyclo[29.3.0.012,16]tetratriacontan-27-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C59H77N13O19/c1-25(2)49(79)46-57(87)72-18-16-40(76)48(72)59(90)91-29(6)45(69-52(82)38(24-73)65-41(77)20-34(60)58(88)89)55(85)68-44(28(5)74)54(84)64-27(4)50(80)63-23-42(78)71-17-15-39(75)47(71)56(86)66-37(19-30-21-61-35-13-9-7-11-31(30)35)51(81)67-43(53(83)70-46)26(3)33-22-62-36-14-10-8-12-32(33)36/h7-14,19,21-22,25-29,34,38-40,43-49,61-62,73-76,79H,15-18,20,23-24,60H2,1-6H3,(H,63,80)(H,64,84)(H,65,77)(H,66,86)(H,67,81)(H,68,85)(H,69,82)(H,70,83)(H,88,89)/b37-19-/t26?,27-,28-,29+,34-,38-,39-,40+,43-,44-,45-,46?,47-,48-,49-/m0/s1 |
Clave InChI |
FJEKCPBQVANMTA-HERBWHLNSA-N |
SMILES |
CC1C(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N2CCC(C2C(=O)NC(=CC3=CNC4=CC=CC=C43)C(=O)NC(C(=O)NC(C(=O)N5CCC(C5C(=O)O1)O)C(C(C)C)O)C(C)C6=CNC7=CC=CC=C76)O)C)C(C)O)NC(=O)C(CO)NC(=O)CC(C(=O)O)N |
SMILES isomérico |
C[C@@H]1[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N2CC[C@@H]([C@H]2C(=O)N/C(=C\C3=CNC4=CC=CC=C43)/C(=O)N[C@H](C(=O)NC(C(=O)N5CC[C@H]([C@H]5C(=O)O1)O)[C@H](C(C)C)O)C(C)C6=CNC7=CC=CC=C76)O)C)[C@H](C)O)NC(=O)[C@H](CO)NC(=O)C[C@@H](C(=O)O)N |
SMILES canónico |
CC1C(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N2CCC(C2C(=O)NC(=CC3=CNC4=CC=CC=C43)C(=O)NC(C(=O)NC(C(=O)N5CCC(C5C(=O)O1)O)C(C(C)C)O)C(C)C6=CNC7=CC=CC=C76)O)C)C(C)O)NC(=O)C(CO)NC(=O)CC(C(=O)O)N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Telomycin, A-128, A 128, A128, Antibiotic 128, NSC 235069 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![9-acetyl-6,9,11-trihydroxy-7-[[5-hydroxy-2-(2-hydroxypropyl)-4,10-dimethyl-4,5,6,6a,7,8,10,10a-octahydropyrano[3,4-d][1,3,6]dioxazocin-8-yl]oxy]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1682927.png)







